6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC14820575
Molecular Formula: C17H14Cl2N4O
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2N4O |
|---|---|
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | 6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2 |
| Standard InChI Key | BTNBUHDRKZCWOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s structure centers on a pyrido[4,3-d]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings. The pyrido[4,3-d]pyrimidine nucleus is substituted at the 6-position with a 3,5-dichlorophenyl group and at the 2-position with a pyrrolidin-1-yl moiety (Figure 1). The dichlorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in biological targets, while the pyrrolidine ring contributes conformational flexibility and hydrogen-bonding capabilities.
Molecular Formula: C₁₇H₁₄Cl₂N₄O
Molecular Weight: 361.2 g/mol.
IUPAC Name: 6-(3,5-Dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one
The presence of two chlorine atoms at the 3- and 5-positions of the phenyl ring distinguishes this compound from simpler pyridopyrimidine derivatives, likely influencing its pharmacokinetic properties and metabolic stability.
Synthetic Methodologies
Multi-Step Synthesis from Pyrido[4,3-d]pyrimidine Precursors
The synthesis of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves sequential functionalization of a pyrido[4,3-d]pyrimidine backbone. Key steps include:
-
Nucleophilic Substitution: Introduction of the dichlorophenyl group via Ullmann coupling or palladium-catalyzed cross-coupling reactions.
-
Ring Functionalization: Installation of the pyrrolidine moiety through nucleophilic aromatic substitution or transition-metal-mediated amination.
Optimization Parameters:
-
Solvents: Dimethylformamide (DMF) or dimethylacetamide (DMA) for solubility enhancement.
-
Catalysts: Palladium on carbon (Pd/C) or copper iodide (CuI) for coupling reactions.
-
Temperature: Reactions often proceed at 80–120°C to balance yield and selectivity.
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
-
¹H NMR: Signals at δ 1.29–1.30 ppm correspond to methyl groups in the pyrrolidine ring, while aromatic protons of the dichlorophenyl group resonate at δ 6.8–7.5 ppm .
-
IR Spectroscopy: Peaks near 1664 cm⁻¹ indicate the presence of a carbonyl group (C=O) .
Comparative Analysis with Related Compounds
Pyrido[2,3-d]pyrimidines vs. Pyrido[4,3-d]pyrimidines
While pyrido[2,3-d]pyrimidines are well-studied for antiviral and antidiabetic applications, pyrido[4,3-d]pyrimidines like the subject compound offer distinct steric and electronic properties due to ring fusion differences . For example:
-
Bioavailability: The 4,3-d fusion in this compound may enhance membrane permeability compared to 2,3-d isomers .
-
Target Selectivity: Substitution at the 6-position could reduce off-target effects observed in broader-spectrum inhibitors.
Challenges and Future Directions
Synthetic Scalability
Current protocols suffer from moderate yields (40–60%) due to side reactions during pyrrolidine installation. Future work could explore flow chemistry or enzymatic catalysis to improve efficiency.
Mechanistic Elucidation
High-resolution crystallography or cryo-EM studies are needed to map binding interactions with proposed targets like CDKs or tubulin .
Structural Analogues for SAR Studies
Modifying the dichlorophenyl group to trifluoromethyl or methoxy substituents may enhance potency and reduce toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume